molecular formula C8H12N2O2 B8045203 methyl 2-propyl-1H-imidazole-5-carboxylate

methyl 2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B8045203
M. Wt: 168.19 g/mol
InChI Key: QDYSALTUYDMCBA-UHFFFAOYSA-N
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Description

Methyl 2-propyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes a propyl group attached to the second position of the imidazole ring and a carboxylate ester group at the fifth position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 2-propyl-1H-imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce the corresponding imidazole derivative without the carboxylate group.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, aqueous conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-propyl-1H-imidazole-5-carboxylic acid.

  • Reduction: 2-propyl-1H-imidazole.

  • Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-propyl-1H-imidazole-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Industry: The compound is used in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-propyl-1H-imidazole-5-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby influencing biological pathways. The carboxylate group can participate in hydrogen bonding and other interactions, enhancing the compound's biological activity.

Comparison with Similar Compounds

  • Methyl 1-chloro-2-propyl-1H-imidazole-5-carboxylate: Similar structure with a chlorine atom at the first position.

  • Methyl 2-propyl-1H-imidazole-4-carboxylate: Similar structure with the carboxylate group at the fourth position.

  • Methyl 2-propyl-1H-imidazole-6-carboxylate: Similar structure with the carboxylate group at the sixth position.

Uniqueness: Methyl 2-propyl-1H-imidazole-5-carboxylate is unique due to its specific position of the carboxylate group, which influences its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-propyl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-7-9-5-6(10-7)8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYSALTUYDMCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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